5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate
Description
The compound 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate features a bicyclic imidazo[4,5-c]pyridine core with distinct functional groups:
- Iodine atom at position 2, which may act as a leaving group or influence electronic properties.
- SEM group (2-(trimethylsilyl)ethoxy)methyl) at position 3, serving as a protective group for amines.
- Ester moieties: A bulky tert-butyl ester at position 5 and a methyl ester at position 6, modulating solubility and steric hindrance.
- Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in synthetic or biological contexts.
While direct spectroscopic data for this compound are unavailable in the provided evidence, structural analogs (e.g., imidazo[4,5-b]pyridines and tetrahydroimidazo[1,2-a]pyridines) suggest that its characterization would rely on 1H/13C NMR, IR, and HRMS techniques, similar to methods used for related compounds .
Properties
Molecular Formula |
C19H32IN3O5Si |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
5-O-tert-butyl 6-O-methyl (6S)-2-iodo-3-(2-trimethylsilylethoxymethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5,6-dicarboxylate |
InChI |
InChI=1S/C19H32IN3O5Si/c1-19(2,3)28-18(25)22-11-15-13(10-14(22)16(24)26-4)21-17(20)23(15)12-27-8-9-29(5,6)7/h14H,8-12H2,1-7H3/t14-/m0/s1 |
InChI Key |
UHUDGEQXDMWSOM-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)N=C(N2COCC[Si](C)(C)C)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)N=C(N2COCC[Si](C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodo group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Electronic Properties
Key Differences :
- The imidazo[4,5-c]pyridine core in the target compound differs from imidazo[4,5-b]pyridine () in ring junction position, altering electronic distribution and steric accessibility.
- The tetrahydroimidazo[1,2-a]pyridine () lacks fused aromaticity, reducing conjugation and reactivity compared to the target compound’s partially unsaturated system.
Functional Group Analysis
Protecting Groups
- SEM Group (Target) : Offers stability under acidic/basic conditions, contrasting with tert-butyldimethylsilyl (TBS) groups (e.g., 3',5'-bis-O-TBS-uridine, ), which are bulkier and more prone to fluoride-mediated cleavage .
- Iodo vs.
Ester Moieties
Research Implications and Gaps
- Biological Activity: While imidazo[4,5-b]pyridines are carcinogenic (), the target compound’s iodine and SEM groups may redirect reactivity toward therapeutic applications (e.g., kinase inhibition).
- Data Limitations : Direct thermodynamic or crystallographic data for the target compound are absent in the evidence. Future studies could leverage gas hydrate databases () for solubility modeling or crystallographic tables for structural validation .
Biological Activity
The compound 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate is a complex organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazo[4,5-c]pyridine core structure which is known for its diverse biological activities. The presence of the tert-butyl and trimethylsilyl groups contributes to its solubility and stability in biological systems.
Antiviral Activity
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant antiviral properties. For instance, compounds similar to the one have shown effectiveness against various viral targets. In particular:
- Inhibition of RNA polymerase : Some related compounds demonstrated over 95% inhibition of NS5B RNA polymerase activity in vitro, indicating a strong potential for treating viral infections such as Hepatitis C .
Anticancer Properties
Imidazo[4,5-c]pyridine derivatives have also been studied for their anticancer properties. The structural modifications can enhance their selectivity and potency against cancer cell lines:
- Selective Cytotoxicity : Certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that the compound may possess similar properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents at specific positions on the imidazo ring significantly influence activity. For example, methylation at the 6-position has been correlated with increased potency against specific targets while maintaining low toxicity levels .
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| 6-position | Increased potency | |
| 3-position | Maintained selectivity |
Case Studies
Several studies have explored the biological effects of imidazo[4,5-c]pyridine derivatives:
- Study on Antiviral Activity : A derivative similar to the target compound was tested against Hepatitis C virus (HCV), showing promising results with an IC50 value of approximately 0.35 μM .
- Anticancer Evaluation : Another study evaluated a closely related imidazo compound against breast cancer cell lines and reported an IC50 value of 0.26 μM with minimal cytotoxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
